3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that features a unique combination of imidazole, piperidine, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the piperidine ring, and finally, the coupling with the chromenone moiety. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce new substituents onto the imidazole or chromenone rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity
Mechanism of Action
The mechanism of action of 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, influencing enzymatic activity, while the chromenone ring can interact with various proteins, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole moiety
Uniqueness
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one is unique due to its combination of imidazole, piperidine, and chromenone rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Biological Activity
3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one, a compound featuring both imidazole and piperidine moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a chromenone core linked to a piperidine ring substituted with an imidazole group. This unique arrangement suggests possible interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₄O₂ |
Molecular Weight | 298.34 g/mol |
CAS Number | 2320176-13-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperidine moiety may enhance binding affinity.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on key enzymes:
- Monoamine Oxidases (MAOs) : Inhibitors of MAO-A and MAO-B have been identified with IC₅₀ values in the low micromolar range, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease .
2. Antiviral Activity
Some studies have reported antiviral properties associated with imidazole derivatives. For instance, related compounds have demonstrated efficacy against viral replication in vitro, indicating potential as antiviral agents .
3. Cytotoxicity and Safety
In vitro toxicity assessments reveal that while some derivatives exhibit cytotoxic effects at higher concentrations, they maintain acceptable cell viability levels at therapeutic doses. For example, one study showed that cell viability remained above 80% at concentrations up to 100 μg/mL for structurally related compounds .
Case Study 1: Inhibition of MAOs
A study evaluated a series of coumarin derivatives for their inhibitory effects on MAOs. The compound demonstrated an IC₅₀ value of 0.51 μM against MAO-B, indicating strong selectivity over MAO-A, which could be beneficial for therapeutic applications targeting depression and anxiety disorders .
Case Study 2: Antiviral Efficacy
In a separate investigation, derivatives containing the imidazole ring were tested against respiratory syncytial virus (RSV). The results indicated significant inhibition of viral replication at micromolar concentrations, supporting further exploration into the compound’s antiviral potential .
Properties
IUPAC Name |
3-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-12-20-11-16(21)13-6-8-22(9-7-13)18(23)15-10-14-4-2-3-5-17(14)25-19(15)24/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWGILOXPZUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.